N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Overview
Description
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a cyclohexyl group attached to a diazocine structure, making it highly versatile and reactive in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide involves a multi-step process that includes the following steps:
Formation of the Diazocine Core: : This step involves the cyclization of the appropriate starting materials under acidic or basic conditions.
Incorporation of the Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.
Oxidation and Thiolation: : The final steps involve selective oxidation and thiolation to produce the carbothioamide functional group.
Industrial Production Methods
The industrial production of this compound typically involves:
Bulk Synthesis: : Utilizing large-scale reactors to perform the multi-step synthesis under controlled conditions to ensure high yield and purity.
Purification: : Advanced purification techniques such as crystallization, chromatography, or distillation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various chemical reactions:
Oxidation: : It can be oxidized to produce different oxo-derivatives.
Reduction: : The compound can be reduced to form hydro derivatives.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Various organic halides and bases.
Major Products
Oxidation Products: : Different ketone and aldehyde derivatives.
Reduction Products: : Hydrocarbon chains with altered functional groups.
Substitution Products: : Derivatives with different substituents on the diazocine core.
Scientific Research Applications
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential use as a pharmacophore in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways within cells, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-3(2H)-carbothioamide
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydroimidazo[1,2-a][1,3]diazocine-3(2H)-carbothioamide
Highlighting Uniqueness
This compound truly exemplifies the intersection of complex synthetic chemistry and practical applications, providing a fascinating subject for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNJQORFFPPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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